molecular formula C13H14ClNO3 B1594267 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid CAS No. 379724-54-6

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1594267
CAS No.: 379724-54-6
M. Wt: 267.71 g/mol
InChI Key: FGLQAKJRFPNIJT-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 379724-54-6 . It has a molecular weight of 267.71 . The IUPAC name for this compound is 1-(4-chlorobenzoyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H14ClNO3 . The InChI code for this compound is 1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point range of 174 - 176 degrees Celsius .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, are recognized for their broad application in biorenewable chemicals, serving as precursors for various industrial compounds. Their role extends to biocatalyst inhibition, where they impact microbial processes negatively at concentrations below desired yields. This characteristic, while challenging for microbial fermentation, is utilized in studying microbial resistance and engineering more robust strains for industrial applications (Jarboe et al., 2013).

Chemical Synthesis and Biological Activity

This compound is part of the broader family of carboxylic acid compounds involved in synthetic organic chemistry. Its structure allows for diverse chemical reactions, contributing to the synthesis of compounds with significant antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. This versatility makes it an essential building block in medicinal chemistry, aiding in the development of new therapeutic agents (Turek et al., 2017).

Reactive Extraction and Separation Technologies

In the field of separation technology, carboxylic acids like this compound play a pivotal role in the development of reactive extraction processes. These processes are crucial for the separation of carboxylic acids from aqueous solutions, enhancing the efficiency and sustainability of chemical manufacturing and environmental remediation efforts (Djas & Henczka, 2018).

Biotechnological Routes and Lactic Acid Production

Carboxylic acids are central to biotechnological innovations, particularly in the production of lactic acid from biomass. This process is instrumental in creating a sustainable feedstock for the green chemistry sector, leading to the production of environmentally friendly plastics and chemicals. The understanding and manipulation of carboxylic acids in these processes are critical for advancing bio-based production methods and reducing reliance on fossil fuels (Gao et al., 2011).

Safety and Hazards

The safety information available indicates that “1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid” may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(4-chlorobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLQAKJRFPNIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353324
Record name 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379724-54-6
Record name 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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